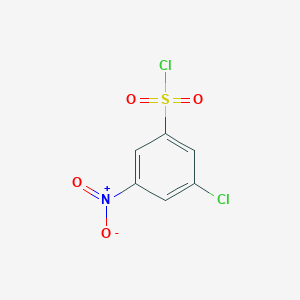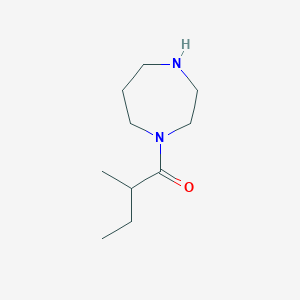
3-Methylquinoline-8-sulfonamide
Vue d'ensemble
Description
3-Methylquinoline-8-sulfonamide is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mécanisme D'action
Target of Action
3-Methylquinoline-8-sulfonamide is a type of sulfonamide, a class of drugs that have been used as chemotherapeutic agents . The primary targets of sulfonamides are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By binding to the enzyme, sulfonamides prevent the normal substrate from binding, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of DNA in bacteria . Folic acid is a precursor of tetrahydrofolate, a coenzyme that is necessary for the synthesis of purines and pyrimidines, the building blocks of DNA . By inhibiting the synthesis of folic acid, sulfonamides effectively halt the production of DNA in bacteria, preventing their growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, and consequently the production of DNA, the compound effectively halts the life cycle of bacteria . This makes it a potent antibacterial agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the compound and its metabolites in the aquatic environment can lead to the development of drug resistance in bacteria . Additionally, the compound’s biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices, potentially affecting its action and efficacy .
Analyse Biochimique
Biochemical Properties
3-Methylquinoline-8-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of lactate dehydrogenase A (LDHA). This compound interacts with LDHA, an enzyme crucial for the conversion of pyruvate to lactate in glycolysis . By inhibiting LDHA, this compound disrupts the glycolytic pathway, leading to a reduction in lactate production and an increase in oxygen consumption in cancer cells . This interaction highlights the compound’s potential as a therapeutic agent in targeting cancer metabolism.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, it inhibits lactate production, thereby reversing aerobic glycolysis . This inhibition leads to increased oxygen consumption and enhanced Krebs cycle activity, ultimately promoting apoptosis in cancer cells . Additionally, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with LDHA. As an NADH-competitive inhibitor, it binds to the active site of LDHA, preventing the conversion of pyruvate to lactate . This inhibition disrupts the glycolytic pathway, leading to metabolic alterations and impaired cell survival in cancer cells . The compound’s ability to inhibit LDHA selectively makes it a compelling candidate for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory effects on LDHA over extended periods, leading to sustained metabolic alterations in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits LDHA and reduces lactate production without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage
Metabolic Pathways
This compound is involved in metabolic pathways related to glycolysis and the Krebs cycle. By inhibiting LDHA, the compound disrupts the conversion of pyruvate to lactate, leading to an accumulation of glycolytic and citric acid cycle intermediates . This disruption enhances Krebs cycle activity and promotes apoptosis in cancer cells . The compound’s impact on metabolic flux and metabolite levels underscores its potential in targeting cancer metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound’s interactions with transporters and binding proteins influence its localization and accumulation within cells . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns influence its interactions with biomolecules and its overall efficacy in inhibiting LDHA and disrupting cancer metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Methylquinoline-8-sulfonamide typically involves the cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid. This intermediate is then subjected to acyl chlorination using bis(trichloromethyl) carbonate as a chlorinating agent under the action of an organic base to yield 3-methylquinoline-8-sulfonyl chloride . Finally, the sulfonyl chloride is converted to this compound through a reaction with ammonia or an amine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe, avoiding the generation of harmful gases .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .
Applications De Recherche Scientifique
3-Methylquinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinoline-5-sulfonamide
- 8-Hydroxyquinoline
- 8-Methoxyquinoline
Uniqueness
3-Methylquinoline-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it has shown promising activity against certain cancer cell lines and multidrug-resistant bacterial strains .
Propriétés
IUPAC Name |
3-methylquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWRLDLLPHKBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953900-55-5 | |
| Record name | 3-methylquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174583.png)




![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)
